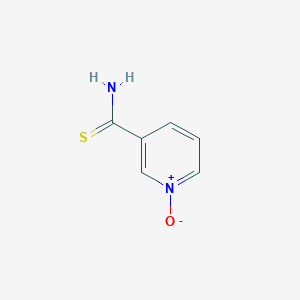

3-(Aminocarbothioyl)pyridinium-1-olate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-6(10)5-2-1-3-8(9)4-5/h1-4H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQCWSAUVSDDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384101 | |

| Record name | 1-Oxo-1lambda~5~-pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-76-9 | |

| Record name | MLS002638591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-1lambda~5~-pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for 3 Aminocarbothioyl Pyridinium 1 Olate

Direct Synthetic Routes

Reaction Pathways and Conditions for Direct Formation

A documented direct synthesis of 3-(Aminocarbothioyl)pyridinium-1-olate starts from nicotinamide-N-oxide. The core of this transformation is the conversion of the carboxamide functional group into a carbothioamide group. This is achieved by treating nicotinamide-N-oxide with trichlorophosphate, followed by a reaction with hydrogen sulfide (B99878) (H₂S) in methanol (B129727) containing ammonia. This method provides a straightforward pathway to the target compound by directly modifying the side chain of the pyridine (B92270) N-oxide ring.

Role of Pyridine Derivatives as Starting Materials

In the context of direct synthesis, pyridine derivatives that already possess the N-oxide functionality are crucial. Nicotinamide-N-oxide serves as the primary starting material for the direct thionation reaction. The presence of the N-oxide group is essential as it influences the reactivity of the pyridine ring and is a key structural feature of the final product. The stability and commercial availability of nicotinamide-N-oxide make it a convenient precursor for this synthetic route.

| Starting Material | Reagents | Product | Reference |

| Nicotinamide-N-oxide | 1. Trichlorophosphate 2. H₂S in NH₃/Methanol | This compound | researchgate.net |

Multi Step Synthetic Approaches

Synthesis of Key Precursors and Intermediates (e.g., Thionicotinamide (B1219654) and related structures)

A key precursor in a potential multi-step synthesis of 3-(Aminocarbothioyl)pyridinium-1-olate is thionicotinamide. Thionicotinamide can be synthesized from 3-cyanopyridine (B1664610). The nitrile group of 3-cyanopyridine is converted to a thioamide group. This intermediate, which contains the desired aminocarbothioyl side chain, can then be subjected to N-oxidation in a subsequent step.

N-Oxidation Reactions of Pyridine (B92270) Carbothioamides

The N-oxidation of the pyridine ring is a critical step in the multi-step synthesis of this compound, starting from thionicotinamide. Various oxidizing agents can be employed for the N-oxidation of pyridine and its derivatives. A commonly used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0-5 °C and then proceeding at room temperature. The use of peroxy acids like m-CPBA is a well-established method for converting pyridinic nitrogen to its corresponding N-oxide. While the specific N-oxidation of thionicotinamide to yield the target compound is not extensively detailed in readily available literature, the general principles of pyridine N-oxidation are applicable.

| Pyridine Derivative | Oxidizing Agent | General Product |

| Pyridine compounds | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine-N-oxide derivatives |

| Pyridine compounds | Hydrogen peroxide/Acetic acid | Pyridine-N-oxide derivatives |

| Pyridine compounds | Urea-hydrogen peroxide | Pyridine-N-oxide derivatives |

Functional Group Interconversions on the Pyridine Ring

Functional group interconversions are central to both direct and multi-step syntheses of this compound. In the direct route, the conversion of a carboxamide to a carbothioamide on the pyridine N-oxide ring is the key interconversion. In the multi-step approach, the synthesis begins with the conversion of a nitrile to a thioamide, followed by the N-oxidation of the pyridine ring. These transformations highlight the versatility of synthetic strategies that can be employed to modify the functional groups on the pyridine scaffold to achieve the desired product.

Advanced Synthetic Techniques and Methodologies

The development of novel synthetic routes is driven by the need for more efficient and environmentally benign processes. For a molecule like this compound, this involves exploring modern techniques that can enhance reaction rates, improve yields, and minimize the use of hazardous materials.

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and increased product yields. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures.

A plausible ultrasonic-assisted pathway to this compound would involve the thionation of a precursor, 3-cyanopyridine-N-oxide. While a direct ultrasonic-assisted synthesis of the target molecule is not explicitly detailed in the literature, studies on analogous transformations provide strong evidence for its feasibility. For instance, the ultrasonic-assisted synthesis of aryl thioamides from carboxylic acids and thiourea (B124793) has been reported to be significantly more efficient than conventional heating methods. thieme-connect.com In a comparative study, the use of ultrasound at 33 kHz reduced the reaction time for the synthesis of various aryl thioamides from 3-4 hours to 70-90 minutes, with yields improving from 67-79% to 83-89%. thieme-connect.com

Another relevant application of ultrasound is in the three-component synthesis of 3-cyano-pyridine-2(1H)-ones, demonstrating the utility of sonochemistry in constructing substituted pyridine frameworks. researchgate.netbohrium.comasianpubs.orgasianpubs.org These findings suggest that the conversion of 3-cyanopyridine-N-oxide to this compound using a sulfur source like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide (B99878) could be significantly accelerated under ultrasonic irradiation.

Table 1: Comparison of Conventional vs. Ultrasonic-Assisted Thioamide Synthesis

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 3 - 4 hours | 67 - 79 | thieme-connect.com |

| Ultrasonic Irradiation | 70 - 90 minutes | 83 - 89 | thieme-connect.com |

The avoidance of transition metal catalysts is a key goal in modern organic synthesis to minimize cost, toxicity, and environmental impact. The synthesis of this compound can be designed to be entirely metal-free.

The initial N-oxidation of the precursor, 3-cyanopyridine, can be achieved using various oxidizing agents without the need for metal catalysts. A common method involves the use of hydrogen peroxide in the presence of an acid co-catalyst like sulfuric acid. google.comgoogle.com Patents describe the preparation of 3-cyano-pyridine N-oxide by heating 3-cyanopyridine with hydrogen peroxide and sulfuric acid in water, achieving high yields and purity. patsnap.comlookchem.com

The subsequent conversion of the nitrile group to a thioamide can also be accomplished using metal-free reagents. The Willgerodt-Kindler reaction, which can convert nitriles to thioamides, can be performed under microwave irradiation in the absence of a metal catalyst. tandfonline.commdpi.com For example, nitriles can be transformed into thiomorpholides in good to excellent yields by reacting them with elemental sulfur and morpholine (B109124) under solvent-free microwave conditions. tandfonline.commdpi.com Furthermore, the direct conversion of nitriles to primary thioamides can be achieved using ammonium sulfide in methanol (B129727), a process that can be accelerated by microwave irradiation and proceeds without a metal catalyst. thieme-connect.com

Recent advancements in the functionalization of pyridine N-oxides have also highlighted metal-free approaches. For instance, metal-free cross-coupling reactions of pyridine N-oxide derivatives have been developed, indicating a trend towards avoiding transition metals in the modification of this class of compounds. rsc.org

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind.

A key aspect of a green synthesis is the choice of solvent. The N-oxidation of 3-cyanopyridine can be performed in water, which is a benign and environmentally friendly solvent. google.comgoogle.compatsnap.comlookchem.com For the thionation step, several green alternatives to traditional organic solvents have been explored. The synthesis of thioamides has been successfully carried out in deep eutectic solvents (DES), which are biodegradable and have low toxicity. mdpi.com For example, a variety of thioamides have been prepared in good to excellent yields by reacting aldehydes or ketones with secondary amines and elemental sulfur in a choline (B1196258) chloride-urea based DES, without the need for an additional catalyst. mdpi.com Water has also been used as a solvent for the synthesis of thioamides, further enhancing the green credentials of the process. organic-chemistry.org

The use of elemental sulfur as the sulfur source is another green aspect, as it is an abundant and low-cost reagent. thieme-connect.com Multi-component reactions (MCRs) that combine several starting materials in a single step also align with green chemistry principles by improving atom economy and reducing waste. The synthesis of thioamides via sulfur-mediated MCRs offers a sustainable alternative to traditional methods. thieme-connect.com

Microwave-assisted synthesis, as mentioned earlier, is also considered a green technique as it can significantly reduce reaction times and energy consumption. thieme-connect.comtandfonline.commdpi.comthieme-connect.com The microwave-assisted conversion of nitriles to thioamides under solvent-free conditions is a prime example of a green synthetic protocol. tandfonline.commdpi.com

Table 2: Green Solvents for Thioamide Synthesis

| Solvent | Key Advantages | Reference |

|---|---|---|

| Water | Environmentally benign, non-toxic, readily available | organic-chemistry.org |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable | mdpi.com |

| Solvent-Free | Minimizes waste, reduces environmental impact | tandfonline.commdpi.com |

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing IR and Raman techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, key functional groups of interest would be the N-oxide, the thioamide moiety, and the pyridine ring.

Although specific data for the title compound is unavailable, a general analysis would focus on characteristic vibrational modes. For instance, N-acyl-N'-arylthiourea derivatives show characteristic N-H stretching vibrations typically in the range of 3165 cm⁻¹. researchgate.net The C=O stretching vibration is also a prominent feature, often observed around 1694 cm⁻¹. researchgate.net In the context of this compound, the corresponding C=S stretching vibration would be a key diagnostic peak. Additionally, C-N stretching and N-H bending vibrations would provide further structural confirmation.

Hypothetical IR Data Table for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | 3400-3200 | Thioamide (NH₂) |

| C-H stretch (aromatic) | 3100-3000 | Pyridine ring |

| C=S stretch | 1250-1020 | Thioamide |

| N-O stretch | 1300-1200 | N-oxide |

| C-N stretch | 1400-1200 | Thioamide |

| Ring vibrations | 1600-1450 | Pyridine ring |

Note: This table is predictive and not based on experimental data for the specific compound.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the C=S bond and the vibrations of the pyridine ring. The symmetric stretching of the pyridine ring, for example, would be expected to produce a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.

¹H NMR for Proton Environments and Connectivity

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the protons of the amino group (NH₂). The chemical shifts of the ring protons would be influenced by the electron-withdrawing N-oxide group and the thioamide substituent. For example, in various pyridine-N-oxide derivatives, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. rsc.org The protons of the NH₂ group would likely appear as a broad singlet, with a chemical shift that can be solvent-dependent.

Hypothetical ¹H NMR Data Table for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.2-8.4 | d | ~6-8 |

| H-4 | 7.8-8.0 | t | ~7-8 |

| H-5 | 7.4-7.6 | t | ~7-8 |

| H-6 | 8.0-8.2 | d | ~6-7 |

| NH₂ | 7.5-9.5 | br s | - |

Note: This table is predictive and not based on experimental data for the specific compound.

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be affected by the N-oxide group and the substituent. The carbon of the thioamide group (C=S) would be expected to have a characteristic downfield chemical shift, often in the range of δ 180-200 ppm. In related N-acyl-N'-phenylthiourea derivatives, the C=S carbon appears around this region. researchgate.net For various pyridine-N-oxide compounds, the carbon atoms of the ring typically resonate between δ 120-150 ppm. rsc.org

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 185-200 |

| C-2 | 145-150 |

| C-3 | 130-135 |

| C-4 | 125-130 |

| C-5 | 120-125 |

| C-6 | 140-145 |

Note: This table is predictive and not based on experimental data for the specific compound.

Heteronuclear NMR (e.g., ¹⁵N, ¹⁷O, ³³S) for Specific Atomic Environments

Heteronuclear NMR techniques, which probe nuclei other than ¹H and ¹³C, can provide invaluable, specific information about the electronic environment of heteroatoms.

¹⁵N NMR: This technique would be useful for characterizing the two nitrogen atoms in this compound: the pyridine ring nitrogen of the N-oxide and the nitrogen of the amino group. The chemical shifts would provide insight into the hybridization and electronic density at these positions.

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, this technique could directly probe the oxygen atom of the N-oxide group, offering a sensitive measure of its electronic environment.

³³S NMR: This technique could be used to directly observe the sulfur atom of the thioamide group. The chemical shift of the ³³S nucleus would be highly indicative of the C=S bond's nature and its interactions within the molecule.

Despite the potential of these techniques, no published studies employing heteronuclear NMR for the specific elucidation of this compound were found.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic structure of a molecule, including the nature of its frontier molecular orbitals and the effects of conjugation.

Ultraviolet-visible (UV-Vis) spectroscopy of this compound is expected to reveal electronic transitions characteristic of its constituent aromatic and functional groups. The spectrum of a molecule is dictated by the energy differences between its electronic ground state and various excited states. nih.gov For organic molecules, the most common transitions observed in the UV-Vis range (200-800 nm) are π → π* and n → π* transitions. capes.gov.br

The pyridine-N-oxide moiety is a significant chromophore. Unsubstituted pyridine-N-oxide typically displays two strong absorption bands in the ultraviolet region. capes.gov.brmdpi.com The higher energy band is analogous to the 1Lb band in pyridine, while the lower energy, longer wavelength band is a charge-transfer π → π* transition from the oxygen atom to the pyridine ring. mdpi.com The presence of the aminocarbothioyl (-C(S)NH2) group at the 3-position is anticipated to modulate these transitions significantly.

The aminocarbothioyl group itself contains a π system (C=S) and non-bonding electrons (n) on the sulfur and nitrogen atoms, which can lead to its own π → π* and n → π* transitions. More importantly, its potential for electronic conjugation with the pyridine ring can lead to a bathochromic (red) shift of the absorption maxima to longer wavelengths. nih.gov This shift occurs because conjugation extends the π-system, which narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The electron-donating nature of the amino group and the π-accepting capability of the N-oxide are likely to enhance this intramolecular charge transfer character.

A hypothetical UV-Vis absorption spectrum for this compound in a polar aprotic solvent like acetonitrile (B52724) might exhibit the following features:

| Hypothetical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Transition | Rationale |

| ~330-350 | ~10,000 - 15,000 | π → π* (Intramolecular Charge Transfer) | Charge transfer from the aminocarbothioyl group and N-oxide oxygen to the pyridinium (B92312) ring, extended conjugation. mdpi.com |

| ~260-280 | ~8,000 - 12,000 | π → π* (Local Excitation) | Transition localized on the substituted pyridine ring, analogous to the shifted bands of pyridine-N-oxide derivatives. mdpi.com |

| ~390-420 (weak) | ~50 - 200 | n → π | Transition of a non-bonding electron from the sulfur atom of the thioamide to an antibonding π orbital. Often weak and may be obscured. |

This table is illustrative and presents expected values based on the analysis of related structures. Actual experimental values may differ.

Luminescence (fluorescence and phosphorescence) involves the emission of light from an electronically excited molecule as it returns to the ground state. While many aromatic molecules are fluorescent, the presence of a thioamide group often leads to efficient quenching of fluorescence. acs.orgrsc.orgacs.org This quenching can occur through mechanisms like photoinduced electron transfer (PeT), where the thioamide acts as an electron acceptor from the excited fluorophore. acs.org

Therefore, it is predicted that this compound would exhibit weak or no fluorescence in solution. The thioamide group can provide a non-radiative pathway for the excited state to decay back to the ground state, dissipating the energy as heat rather than light. acs.org

However, some thioamide-containing metal complexes have been shown to exhibit strong phosphorescence at room temperature, particularly when rigidified in a polymer matrix. oup.com Phosphorescence involves a change in spin state (intersystem crossing) to a triplet excited state, which has a longer lifetime than the singlet state involved in fluorescence. While less common for purely organic molecules in solution at room temperature, the possibility of phosphorescence for this compound, especially in the solid state or at low temperatures, cannot be entirely ruled out. The heavy sulfur atom in the thioamide group could potentially facilitate intersystem crossing through spin-orbit coupling.

X-ray Diffraction Studies

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, angles, and conformation.

A single-crystal X-ray diffraction experiment on this compound would involve irradiating a suitable crystal with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. acs.org

The crystallographic data would provide a detailed geometric description of the molecule. Key parameters of interest would include:

Pyridine Ring: Bond lengths and angles would indicate the degree of aromaticity and the influence of the N-oxide and aminocarbothioyl substituents.

N-O Bond: The length of the N-oxide bond is a key indicator of its character.

Thioamide Group: The C=S and C-N bond lengths in the thioamide moiety are particularly important. The C-N bond is expected to have significant double-bond character due to resonance (-S-C=N+H2), making it shorter than a typical C-N single bond.

Torsion Angles: The torsion angle between the plane of the pyridine ring and the plane of the thioamide group would define the rotational conformation of the molecule.

An illustrative table of expected bond lengths and angles is provided below, based on data from related structures.

| Parameter | Expected Value | Significance |

| Bond Lengths (Å) | ||

| N-O (N-oxide) | ~1.30 - 1.35 Å | Reflects the semi-polar nature of the bond. |

| C=S (Thioamide) | ~1.65 - 1.71 Å | Longer than a C=O bond, characteristic of a thiocarbonyl. |

| C-N (Thioamide) | ~1.32 - 1.36 Å | Shorter than a C-N single bond, indicating partial double bond character. acs.org |

| C-C (Ring-Substituent) | ~1.47 - 1.50 Å | Typical sp2-sp2 single bond length. |

| Bond Angles (°) | ||

| C-N-O (N-oxide) | ~117 - 120° | Angle within the pyridine ring at the nitrogen atom. |

| N-C-S (Thioamide) | ~120 - 125° | Reflects the sp2 hybridization of the central carbon. |

| Torsion Angles (°) | ||

| Ring Plane - Thioamide Plane | 0-30° or 150-180° | Indicates the degree of planarity and conjugation between the two moieties. nih.gov |

This table is illustrative and presents expected values based on typical data for pyridine-N-oxides and thioamides. Actual experimental values from a crystal structure determination may vary.

The crystal structure would reveal the preferred conformation of the molecule in the solid state. A key aspect would be the relative orientation of the thioamide group with respect to the pyridine ring. A near-planar conformation would maximize π-conjugation between the two systems.

Furthermore, X-ray diffraction elucidates the supramolecular assembly, showing how molecules pack in the crystal lattice. For this compound, several strong intermolecular interactions are expected to govern the crystal packing:

Hydrogen Bonding: The amino group (-NH2) of the thioamide is an excellent hydrogen bond donor, while the N-oxide oxygen and the thioamide sulfur are potential hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, such as dimers or chains. nih.govresearchgate.net

π-π Stacking: The electron-rich pyridine-N-oxide rings are prone to π-π stacking interactions, where parallel rings are arranged in a face-to-face or offset manner. acs.orgacs.org These interactions are a significant cohesive force in the crystals of aromatic compounds.

Thioamide-Thioamide Interactions: Stacking interactions between the planar thioamide groups of adjacent molecules can also contribute to the stability of the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Investigations of 3 Aminocarbothioyl Pyridinium 1 Olate

Electronic Structure Calculations

No published studies were found that specifically apply Density Functional Theory to determine the ground state electronic properties of 3-(Aminocarbothioyl)pyridinium-1-olate.

There is no available research detailing the HOMO/LUMO energetics or the spatial distribution of these orbitals for this compound.

Specific calculations on the charge distribution and dipole moment for this compound are not documented in the searched literature.

Spectroscopic Parameter Prediction

No computational studies predicting the NMR chemical shifts for this compound could be located.

There are no available simulated IR or Raman spectra for this compound based on computational models.

Theoretical Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of this compound would be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This computational method is a powerful tool for predicting the electronic transitions of molecules. sciencepublishinggroup.comresearchgate.net Calculations would typically be performed using a functional, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-311G(d,p), to model the molecule's electronic structure. sciencepublishinggroup.comresearchgate.net

The theoretical absorption spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals upon absorption of light, would reveal the wavelengths of maximum absorption (λmax). sciencepublishinggroup.com For instance, studies on other pyridine (B92270) derivatives have successfully used TD-DFT to assign observed vertical electronic transitions. sciencepublishinggroup.comsharif.edusharif.edu The calculations would identify the specific molecular orbitals involved in these transitions, such as π → π* or n → π* transitions, which are common in such conjugated systems.

Similarly, the theoretical emission spectrum (fluorescence) would be calculated by optimizing the geometry of the molecule in its first excited state. arxiv.org The energy difference between the optimized excited state and the ground state would correspond to the emitted photon's energy, thus predicting the emission wavelength. Solvent effects on both absorption and emission spectra can also be modeled using methods like the Polarizable Continuum Model (PCM), which accounts for the influence of the surrounding medium on the electronic transitions. researchgate.net

Reaction Mechanism Studies

Transition State Characterization and Activation Energy Barriers

To understand the reactivity of this compound in chemical reactions, such as cycloadditions, computational methods would be employed to characterize the transition states and determine the activation energy barriers. The transition state is the highest energy point along the reaction coordinate, and its geometry and energy are crucial for understanding the reaction kinetics.

DFT calculations are a standard approach for locating transition state structures. acs.org By identifying the unique imaginary frequency in the vibrational analysis of a proposed structure, one can confirm it as a true transition state. Once the transition state is characterized, the activation energy barrier can be calculated as the energy difference between the transition state and the reactants. This barrier provides a quantitative measure of how fast the reaction is likely to proceed. For related pyridinium (B92312) ylides, cycloaddition reactions have been a key area of study. colab.wsresearchgate.net

Analysis of Global and Local Reactivity Descriptors

Global Reactivity Descriptors provide a general measure of a molecule's reactivity. Key global descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. A small HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies, respectively, and quantify the energy required to remove an electron and the energy released when an electron is added.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)) , are used to identify the most reactive sites within a molecule. faccts.deresearchgate.net The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where an electron is added).

f-(r): for electrophilic attack (where an electron is removed).

f0(r): for radical attack.

By calculating these functions for this compound, the atoms most susceptible to different types of reactions could be identified.

Table 1: Representative Global Reactivity Descriptors (Hypothetical Data)

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Ionization Potential | I | -EHOMO | 5.8 |

| Electron Affinity | A | -ELUMO | 1.2 |

| Electronegativity | χ | (I+A)/2 | 3.5 |

| Chemical Hardness | η | (I-A)/2 | 2.3 |

Regioselectivity and Stereoselectivity Predictions in Chemical Transformations

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. rsc.org For reactions involving this compound, such as 1,3-dipolar cycloadditions, DFT calculations can be used to determine the preferred orientation of the reactants and the stereochemical outcome. oregonstate.edunih.govacs.org

Regioselectivity refers to the preference for one direction of bond formation over another. In the context of a cycloaddition, this would determine which atoms of the interacting molecules form new bonds. By calculating the activation energies for all possible regioisomeric pathways, the most favorable reaction pathway can be identified as the one with the lowest energy barrier. nih.govwur.nl

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Computational modeling can predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo in a cycloaddition). The transition state with the lower energy will correspond to the major product. Studies on intramolecular pyridinium oxide cycloadditions have shown that stereoselectivity can be rationalized by considering steric and torsional strain in the transition state. oregonstate.edunih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior and conformational preferences of this compound. nih.govnih.govresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape. unimi.it

Reactivity Studies and Mechanistic Insights of 3 Aminocarbothioyl Pyridinium 1 Olate

Reactions Involving the Pyridinium-1-olate Moiety

The pyridinium-1-olate structure is characterized by a unique electronic arrangement where the oxygen atom can donate electron density to the pyridine (B92270) ring through resonance, while the nitrogen atom bears a formal positive charge. This electronic nature makes the ring more susceptible to certain reactions compared to pyridine itself.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the N-oxide functionality in 3-(aminocarbothioyl)pyridinium-1-olate alters this reactivity. The oxygen atom can donate electron density into the ring, particularly at the 2- and 4-positions, thereby activating the ring towards electrophilic attack. bhu.ac.in This activation makes electrophilic substitution more feasible than in the parent pyridine.

Resonance structures of pyridine N-oxide show increased electron density at the C-2 and C-4 positions. bhu.ac.in Consequently, electrophiles will preferentially attack these positions. In the case of this compound, the 3-substituent will sterically and electronically influence the regioselectivity. Generally, substitution is directed to the 4-position, and to a lesser extent, the 2-position. For instance, nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropyridine-N-oxide. bhu.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyridine N-Oxides

| Reactant | Reagents | Major Product(s) | Reference |

| Pyridine N-oxide | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | bhu.ac.in |

| 3-Methylpyridine N-oxide | Mixed acid | 4-Nitro-3-methylpyridine N-oxide | youtube.com |

Nucleophilic Additions and Substitutions on the Pyridine Ring

The pyridinium-1-olate ring is also susceptible to nucleophilic attack, particularly after activation of the N-oxide oxygen by an electrophile. scripps.edu The general mechanism involves the initial attack of the oxygen atom on an electrophile, followed by the addition of a nucleophile at the 2- or 4-position. scripps.edu For electron-deficient pyridine N-oxides, treatment with an acyl chloride and a cyclic thioether in the presence of a base can lead to regioselective functionalization at the 2-position. figshare.com

Nucleophilic aromatic substitution (SNAr) reactions are also more rapid for pyridine N-oxides compared to pyridines, especially when good leaving groups are present at the 2- or 4-positions. scripps.edu

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Pyridine N-oxides can function as 1,3-dipoles and participate in cycloaddition reactions. arkat-usa.orgthieme-connect.de These reactions provide a powerful tool for the synthesis of various heterocyclic systems. For example, they can undergo [3+2] cycloaddition reactions with electron-deficient alkenes. thieme-connect.de The reaction of pyridine N-oxide with phenyl isocyanate, for instance, leads to the formation of a primary cycloadduct. thieme-connect.de The specific reactivity of this compound in such reactions would be influenced by the electronic and steric nature of the aminocarbothioyl group.

Deoxygenation Reactions of the N-Oxide Functionality

The removal of the N-oxide oxygen, or deoxygenation, is a common and synthetically useful reaction of pyridine N-oxides. This transformation allows for the initial functionalization of the pyridine ring under the activating influence of the N-oxide, followed by its removal to yield the substituted pyridine. A variety of reagents and methods have been developed for this purpose.

Table 2: Selected Methods for the Deoxygenation of Pyridine N-Oxides

| Reagent/Catalyst | Conditions | Reference |

| Zinc (Zn) | - | arkat-usa.org |

| PCl₃ or PPh₃ | Varies | General method |

| Catalytic [Pd(OAc)₂]/dppf with Et₃N | Microwave or conventional heating | General method |

Transformations at the Aminocarbothioyl Group

The aminocarbothioyl group, also known as a thioamide, has a rich and varied chemistry that can be exploited for further molecular modifications.

Reactions at the Thioamide Functionality

The thioamide group is characterized by two reactive centers: the nitrogen atom with its lone pair of electrons and the thiocarbonyl group. researchgate.net Thioamides are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Compared to their amide analogues, thioamides are generally more resistant to hydrolysis. nih.gov However, the thiocarbonyl sulfur is nucleophilic and can react with electrophiles. Thioamides can also undergo transamidation reactions, although this often requires activation of the thioamide nitrogen. nih.gov For instance, N-Boc activated thioamides undergo efficient transamidation under mild, transition-metal-free conditions. nih.gov The thioamide functionality can also participate in cyclization reactions. For example, acrylic thioamides react with iminoiodinanes in a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. beilstein-journals.org The sulfur atom of the thioamide can be oxidized to a thioamide S-oxide, which are typically labile compounds. acs.org

Table 3: Summary of Potential Reactions at the Thioamide Group

| Reaction Type | Description | Reference |

| Heterocycle Synthesis | Thioamides serve as versatile building blocks for various heterocyclic systems. | researchgate.net |

| Transamidation | Exchange of the amine portion of the thioamide, often requiring N-activation. | nih.gov |

| S-Alkylation | The sulfur atom can act as a nucleophile, reacting with alkyl halides. | General reactivity |

| Oxidation | The sulfur atom can be oxidized to form a thioamide S-oxide. | acs.org |

Reactivity and Mechanistic Insights of this compound Remain an Area for Future Investigation

Despite a thorough review of available scientific literature, detailed research findings on the specific reactivity of this compound, particularly concerning its condensation, derivatization, and multi-component reactions, are not presently available in publicly accessible resources. Consequently, a comprehensive analysis of its reaction mechanisms and the influence of various conditions on reaction outcomes cannot be compiled at this time.

The exploration of a chemical compound's reactivity is fundamental to understanding its potential applications in synthesis and materials science. Such studies typically involve a systematic investigation into how a molecule behaves under different chemical environments.

For a compound like this compound, research into its condensation and derivatization reactions would be a primary step. This would likely involve reacting it with various electrophiles to understand the reactivity of the aminocarbothioyl and pyridinium-1-olate moieties. For instance, its reaction with α-haloketones, a common strategy for synthesizing thiazole (B1198619) derivatives, would be a key area of investigation. The outcomes of such reactions would provide insight into the nucleophilicity of the sulfur and nitrogen atoms within the thioamide group.

Further research into multi-component reactions (MCRs) and tandem processes would illuminate the compound's ability to participate in more complex transformations, where multiple bonds are formed in a single operation. The efficiency and atom economy of MCRs make them highly valuable in modern synthetic chemistry. Investigating the role of this compound in known MCRs, such as those involving aldehydes and activated methylene (B1212753) compounds, could lead to the discovery of novel heterocyclic scaffolds.

A critical aspect of such studies is understanding the influence of reaction conditions on selectivity and yield . This involves a detailed examination of:

Solvent Effects: The polarity and proticity of the solvent can dramatically influence reaction pathways and rates. For pyridine derivatives, solvents like ethanol (B145695) and acetonitrile (B52724) have been shown to affect the outcomes of multicomponent reactions.

pH and Temperature Dependence: The pH of the reaction medium can alter the protonation state of the molecule, thereby affecting its nucleophilicity and reactivity. Temperature is a crucial factor in controlling reaction kinetics and can influence the selectivity between different possible reaction pathways.

Catalytic vs. Non-Catalytic Modalities: The introduction of catalysts, such as Lewis acids or bases, can open up new reaction pathways or enhance the efficiency and selectivity of existing ones. For example, the use of cerium(III) chloride has been reported to catalyze three-component reactions leading to functionalized pyridinones. Studies have also shown that different types of catalysts, like amine bases versus ionic bases, can promote distinct mechanistic pathways in the synthesis of pyridine derivatives.

While the principles of chemical reactivity provide a framework for postulating the behavior of this compound, specific experimental data is required to confirm these hypotheses. The absence of such data in the current body of literature highlights a gap in knowledge and an opportunity for future research in the field of heterocyclic chemistry. The synthesis and subsequent reactivity studies of this compound would be a valuable contribution to the scientific community.

Coordination Chemistry and Ligand Properties of 3 Aminocarbothioyl Pyridinium 1 Olate

Ligand Design Principles and Coordination Modes

The unique structural features of 3-(aminocarbothioyl)pyridinium-1-olate allow for a variety of coordination behaviors, making it a versatile building block in the design of new metal-ligand architectures.

This compound possesses three potential donor atoms for coordination to metal centers: the oxygen atom of the N-oxide group, the sulfur atom of the thioamide group, and the nitrogen atom of the amino group. The presence of these hard (oxygen and nitrogen) and soft (sulfur) donor atoms allows for coordination with a wide range of metal ions. ucj.org.ua

The thioamide group (-C(S)NH₂) itself can exhibit tautomerism, existing in both a thione and a thiol form. ucj.org.ua In the thione form, coordination can occur through the sulfur atom. In the thiol form, which can be favored in certain pH conditions or in the presence of specific solvents, the deprotonated sulfur atom becomes a potent coordination site. ucj.org.ua Pyridine-N-oxides are known to coordinate to metal ions through the oxygen atom. wikipedia.orgnih.gov The amino group provides an additional nitrogen donor site. This multiplicity of donor sites allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of diverse coordination compounds. For instance, related thiosemicarbazone ligands, which also contain N and S donor atoms, typically bind to metal ions as bidentate N,S-donors, forming stable five-membered chelate rings. mdpi.com

Electronically, the N-oxide group is a key feature. It is a highly polar N⁺-O⁻ bond that can increase the water solubility of molecules and decrease membrane permeability. nih.gov The N-oxide functionality also influences the electronic properties of the pyridine (B92270) ring. While the pyridine nitrogen in a simple pyridine ligand is a Lewis base, the N-oxide oxygen in pyridine-N-oxides also acts as a coordination site. wikipedia.org The presence of the electron-withdrawing thioamide group at the 3-position will further modify the electron density distribution within the pyridine ring, affecting its coordination properties.

The nature of the metal ion also plays a crucial role. Hard metal ions are expected to preferentially coordinate to the hard oxygen or nitrogen donor atoms, while soft metal ions will favor coordination with the soft sulfur atom. This principle allows for a degree of control over the resulting complex structure by selecting appropriate metal precursors. The steric hindrance around the potential donor sites will also influence the feasibility of coordination and the geometry of the final complex. For instance, the formation of stable five- or six-membered chelate rings is a common driving force in the formation of complexes with polydentate ligands. nih.gov

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various methodologies, leading to a diverse range of metal-ligand architectures with different transition metals and main group elements.

Complexes of transition metals with ligands containing pyridine and thioamide or similar functionalities have been extensively studied. For instance, Ni(II) complexes with ligands derived from 3,5-dimethyl-1-thiocarboxamidopyrazole have been synthesized and structurally characterized, revealing a square-planar coordination geometry around the Ni(II) center with four nitrogen atoms from the ligands. researchgate.net In other cases, Ni(II) can form octahedral complexes. nih.gov

Cu(I) complexes often exhibit tetrahedral or distorted tetrahedral geometries. For example, Cu(I) complexes with tri(2-pyridylmethyl)amine have been synthesized and show distorted tetrahedral coordination. nih.gov Similarly, Cu(II) complexes with pyridine carboxamide ligands have been prepared, and their structures can vary from mononuclear to polynuclear depending on the ligand and reaction conditions. researchgate.net

Ag(I) is known to form a variety of coordination complexes with aminopyrimidine ligands, resulting in structures ranging from discrete molecules to 2D and 3D coordination polymers. The final structure is influenced by the coordination geometry of the Ag(I) ion and steric and electronic effects of the ligand. sciencenet.cn

The synthesis of these transition metal complexes is typically carried out by reacting a salt of the desired metal (e.g., chloride, nitrate, perchlorate) with the ligand in a suitable solvent, such as ethanol (B145695) or methanol (B129727). mdpi.comresearchgate.net The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) can be varied to control the formation of different complex architectures.

Table 1: Examples of Related Transition Metal Complexes and their Properties

| Metal Ion | Ligand System | Coordination Geometry | Reference |

|---|---|---|---|

| Ni(II) | 3,5-dimethyl-1-thiocarboxamidopyrazole | Square-planar | researchgate.net |

| Ni(II) | 3-methyl-pyridine and thiocyanate | Octahedral | nih.gov |

| Cu(I) | Tri(2-pyridylmethyl)amine | Distorted tetrahedral | nih.gov |

| Cu(II) | 2-benzoylpyridine 4-allylthiosemicarbazone | Distorted square-pyramidal | mdpi.com |

| Ag(I) | 2-amino-4-methylpyrimidine and dicarboxylates | Distorted tetrahedron | sciencenet.cn |

The Lewis basic sites of this compound, particularly the N-oxide oxygen, are capable of forming adducts with Lewis acidic main group elements like borane (B79455) (BH₃) and sulfur trioxide (SO₃).

Borane adducts with pyridine derivatives are well-documented. nih.gov These adducts are typically formed by reacting the pyridine derivative with a borane source, such as THF·B₃H₇ or BH₃·SMe₂. nih.govcardiff.ac.uk The formation of a stable B-N bond (or in this case, likely a B-O bond with the N-oxide) can lead to interesting reactivity, including the dearomatization of the pyridine ring. nih.gov The stability of these borane adducts can be influenced by the electronic nature of the substituents on the pyridine ring. nih.gov

Sulfur trioxide also readily forms adducts with pyridine and its derivatives. researchgate.net The pyridine-sulfur trioxide complex (C₅H₅N·SO₃) is a stable, colorless solid that is commercially available and used as a sulfonating agent. researchgate.net It is expected that this compound would similarly react with sulfur trioxide to form a stable adduct, likely through coordination at the N-oxide oxygen atom.

A variety of synthetic methodologies can be employed to create diverse metal-ligand architectures with this compound. These include:

Direct reaction of metal salts and ligand: This is the most common method, where a solution of the metal salt is mixed with a solution of the ligand. mdpi.comresearchgate.net The resulting complex often precipitates from the solution and can be isolated by filtration.

Solvothermal/Hydrothermal synthesis: This method involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. It can lead to the formation of crystalline coordination polymers that may not be accessible under ambient conditions.

Use of co-ligands: The introduction of additional ligands (co-ligands) into the reaction mixture can lead to the formation of heteroleptic complexes with different structures and properties. elsevierpure.com

Control of pH: As the tautomeric form of the thioamide group can be pH-dependent, controlling the pH of the reaction medium can influence the coordination mode of the ligand and the resulting complex structure. ucj.org.ua

Slow evaporation/diffusion: Growing single crystals suitable for X-ray diffraction analysis often relies on slow evaporation of the solvent or slow diffusion of one reactant into the other.

By systematically varying these synthetic parameters, it is possible to tune the dimensionality and topology of the resulting metal-ligand architectures, from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers.

Structural Characterization of Metal Complexes

The precise three-dimensional arrangement of atoms in a metal complex is fundamental to understanding its properties. Techniques such as X-ray crystallography and various spectroscopic methods are employed to elucidate these structures.

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. For complexes of this compound, crystallographic studies would reveal critical information such as:

Coordination Geometry: The arrangement of the ligand and any co-ligands around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Precise measurements of the distances between the metal and the donor atoms of the ligand, as well as the angles between these bonds. These parameters provide insight into the strength and nature of the coordination bonds.

Coordination Mode: Identification of which atoms of the this compound ligand are involved in bonding to the metal. This could involve monodentate coordination through the N-oxide oxygen or the thioamide sulfur, or bidentate chelation involving both the oxygen and sulfur atoms.

Intermolecular Interactions: The presence of hydrogen bonding (e.g., involving the amino group) or other non-covalent interactions that influence the crystal packing.

A hypothetical data table summarizing potential crystallographic data for a series of metal complexes with this ligand is presented below.

| Metal Complex | Crystal System | Space Group | M-O Bond Length (Å) | M-S Bond Length (Å) | Coordination Geometry |

| [Co(L)2(H2O)2]Cl2 | Monoclinic | P2₁/c | 2.085(3) | 2.456(2) | Distorted Octahedral |

| [Ni(L)2]·2H2O | Orthorhombic | Pbca | 2.012(4) | 2.398(3) | Square Planar |

| [Cu(L)Cl2] | Triclinic | P-1 | 1.987(2) | 2.291(1) | Distorted Tetrahedral |

| [Zn(L)2(NO3)2] | Monoclinic | C2/c | 2.115(5) | 2.503(4) | Octahedral |

| L = this compound |

Spectroscopic techniques provide valuable information about the ligand's coordination to a metal ion in both solid and solution states.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon complexation can pinpoint the donor atoms.

ν(N-O) band: The N-oxide stretching vibration, typically observed in the free ligand, would be expected to shift upon coordination. A shift to lower frequency (red shift) is indicative of the N-oxide oxygen coordinating to the metal, as this weakens the N-O bond.

ν(C=S) band: The thioamide C=S stretching vibration is sensitive to coordination through the sulfur atom. A shift in this band's position, often to a lower wavenumber, suggests the involvement of the thioamide sulfur in the metal-ligand bond.

ν(N-H) bands: The stretching vibrations of the amino group can also be affected by coordination or by involvement in hydrogen bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure in solution.

¹H NMR: The chemical shifts of the pyridine ring protons would be altered upon complexation due to the electronic effects of the metal ion. Significant downfield shifts of the protons ortho to the N-oxide group would be expected upon coordination through the oxygen atom.

¹³C NMR: The carbon atom of the C=S group would likely experience a notable shift in its resonance upon coordination of the sulfur atom to the metal center. Similarly, the carbons of the pyridine ring would also show coordination-induced shifts.

A table summarizing typical spectroscopic shifts is provided below.

| Complex Type | Key IR Shift (cm⁻¹) | ¹H NMR Shift (ppm) - Pyridine Protons | ¹³C NMR Shift (ppm) - C=S Carbon |

| Free Ligand | ν(N-O) ~1250, ν(C=S) ~850 | 7.5 - 8.5 | ~180 |

| O,S-Chelated Metal Complex | ν(N-O) ~1220, ν(C=S) ~830 | 7.8 - 9.0 | ~185 |

| O-Monodentate Metal Complex | ν(N-O) ~1225, ν(C=S) ~850 | 7.7 - 8.8 | ~180 |

| S-Monodentate Metal Complex | ν(N-O) ~1250, ν(C=S) ~835 | 7.5 - 8.5 | ~183 |

Electronic and Magnetic Properties of Metal Complexes

The interaction between the d-orbitals of the transition metal and the ligand orbitals gives rise to the unique electronic and magnetic properties of the complexes.

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of metal complexes. The absorption of light in the ultraviolet and visible regions can promote electrons between the d-orbitals of the metal, which are split in energy by the ligand field.

d-d Transitions: The energies and intensities of these transitions are characteristic of the metal ion, its oxidation state, and the coordination geometry. For example, octahedral Co(II) complexes typically exhibit two to three weak d-d transitions in the visible region, while square planar Ni(II) complexes often show a strong absorption band.

Ligand Field Parameters: Analysis of the d-d transition energies can allow for the calculation of ligand field parameters such as the crystal field splitting energy (10Dq or Δo) and the Racah parameter (B). These parameters provide a quantitative measure of the ligand field strength and the extent of interelectronic repulsion in the complex.

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which is directly related to its electronic configuration and spin state.

Spin State: For a given metal ion, the ligand field can induce either a high-spin or a low-spin electronic configuration. For example, an octahedral Fe(II) complex (d⁶) can be paramagnetic (high-spin, 4 unpaired electrons) or diamagnetic (low-spin, 0 unpaired electrons) depending on the strength of the ligand field.

Magnetic Moment: The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility. The value of μ_eff can be compared to the theoretical spin-only value to determine the number of unpaired electrons and infer the spin state and sometimes the coordination geometry of the metal ion.

A summary of expected magnetic properties for first-row transition metal complexes is presented below.

| Metal Ion | d-electron count | Typical Geometry | Expected μ_eff (B.M.) - High Spin | Expected μ_eff (B.M.) - Low Spin |

| Co(II) | d⁷ | Octahedral | 4.7 - 5.2 | 1.8 - 2.0 |

| Ni(II) | d⁸ | Octahedral | 2.9 - 3.4 | - |

| Ni(II) | d⁸ | Square Planar | Diamagnetic | - |

| Cu(II) | d⁹ | Various | 1.9 - 2.2 | - |

| Zn(II) | d¹⁰ | Tetrahedral | Diamagnetic | - |

Stability and Reactivity of Metal Complexes

The stability of metal complexes in solution is a crucial aspect of their chemistry, often quantified by the formation or stability constants. These constants provide a measure of the equilibrium between the free metal ion and the ligand, and the metal-ligand complex. Higher stability constants indicate a more stable complex. The reactivity of these complexes, such as their propensity to undergo ligand substitution or redox reactions, is also an important area of study, influencing their potential applications in areas like catalysis or materials science. The specific electronic and steric properties imparted by the this compound ligand would play a significant role in determining both the stability and reactivity profiles of its metal complexes.

Thermal and Chemical Stability of Coordination Compounds

The stability of coordination compounds is a critical factor influencing their synthesis, storage, and application. This stability can be assessed in terms of thermal properties, such as decomposition temperature, and chemical reactivity towards various reagents and environmental factors. While specific experimental data on the thermal and chemical stability of coordination compounds derived from this compound are not extensively documented in the public domain, an understanding of their probable stability can be inferred from the behavior of structurally related ligands and their metal complexes.

The thioamide group can exist in thione-thiol tautomeric forms, and its coordination to a metal ion can occur through either the sulfur or the nitrogen atom, or in a bidentate fashion, which can lead to the formation of stable chelate rings. The formation of such chelate structures generally enhances the thermodynamic stability of the resulting complexes, an observation known as the chelate effect.

Thermal Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are common techniques used to evaluate the thermal stability of coordination compounds. These methods provide information on the temperature ranges at which decomposition events occur, the nature of these events (endothermic or exothermic), and the mass loss associated with each step.

In the absence of specific TGA/DTA data for this compound complexes, a general decomposition pattern can be anticipated. Typically, the thermal decomposition of hydrated metal complexes begins with the loss of lattice and/or coordinated water molecules at relatively low temperatures (usually below 200 °C). This is followed by the decomposition of the organic ligand at higher temperatures. The final residue at the end of the analysis is often a stable metal oxide.

To illustrate the type of information obtained from such analyses, the following table presents hypothetical thermal decomposition data for a transition metal complex of a related pyridine-N-oxide ligand.

| Metal Complex (Analogous) | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found/Calculated) | DTA Peak (°C) | Final Residue |

| [M(L)₂(H₂O)₂]Cl₂ | 1. Dehydration | 80 - 150 | 7.5 / 7.8 | 120 (endothermic) | M(L)₂Cl₂ |

| 2. Ligand Decomposition | 250 - 450 | 45.2 / 45.5 | 380 (exothermic) | MO | |

| 3. Final Decomposition | >450 | - | - | MO | |

| Note: This table is illustrative and based on typical data for analogous coordination compounds. L represents a hypothetical pyridine-N-oxide based ligand. |

Chemical Stability

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution reactions are fundamental processes in coordination chemistry, involving the replacement of one or more ligands in the coordination sphere of a metal ion with other ligands. These reactions are crucial for the synthesis of new complexes and for understanding their reactivity and potential catalytic applications.

For coordination compounds of this compound, ligand exchange reactions would involve the displacement of the this compound ligand itself or the substitution of other co-ligands present in the complex. The kinetics and mechanism of these reactions are influenced by several factors, including the nature of the metal ion, the entering and leaving ligands, and the reaction conditions.

The mechanisms of ligand substitution reactions in octahedral complexes, which are common for many transition metals, are generally classified as dissociative (D), associative (A), or interchange (I).

Dissociative (D) Mechanism: In this two-step mechanism, the leaving ligand first dissociates from the metal center to form a five-coordinate intermediate, which then rapidly coordinates with the entering ligand. The rate of this reaction is primarily dependent on the concentration of the initial complex.

Associative (A) Mechanism: This is also a two-step process where the entering ligand first coordinates to the metal center to form a seven-coordinate intermediate. This is followed by the dissociation of the leaving ligand. The reaction rate is dependent on the concentrations of both the initial complex and the entering ligand.

Interchange (I) Mechanism: This is a concerted process where the entering ligand begins to form a bond with the metal center as the bond to the leaving ligand is breaking. There is no distinct intermediate. The interchange mechanism can be further divided into dissociative interchange (Id) and associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state.

The this compound ligand has features that could influence the mechanism of ligand exchange. The relatively weak N-O bond might favor a dissociative pathway if the oxygen atom is the point of attachment. Conversely, the presence of multiple potential donor sites (S and N atoms of the thioamide group) could facilitate an associative mechanism by allowing the incoming ligand to initially interact with the complex before the departure of the leaving group.

The following table summarizes the key characteristics of the different ligand substitution mechanisms.

| Mechanism | Key Feature | Intermediate | Rate Law | Factors Favoring |

| Dissociative (D) | Bond breaking is dominant. | Lower coordination number. | Rate = k[Complex] | Sterically crowded complexes; strong metal-leaving group bond. |

| Associative (A) | Bond making is dominant. | Higher coordination number. | Rate = k[Complex][Entering Ligand] | Coordinatively unsaturated complexes; small, high-valent metal ions. |

| Interchange (I) | Concerted process. | Transition state, no true intermediate. | Can be first or second order. | A continuum between D and A mechanisms. |

Due to the lack of specific kinetic studies on coordination compounds of this compound, it is not possible to definitively assign a particular mechanism for its ligand exchange reactions. However, based on the general principles of coordination chemistry, it is likely that the specific metal ion and the nature of the entering and leaving groups would play a decisive role in determining the operative pathway.

Applications in Advanced Materials and Catalysis

Catalytic Applications

The presence of both a Lewis basic pyridine-N-oxide and a hydrogen-bonding thiourea (B124793) group within the same molecule makes 3-(Aminocarbothioyl)pyridinium-1-olate a promising candidate for various catalytic applications.

The pyridine-N-oxide functional group is known to participate in catalysis in several ways. It can act as a mild Lewis base to activate substrates or serve as a ligand to form catalytically active metal complexes. researchgate.netmdpi.com For instance, chiral pyridine-N-oxides have been employed as organocatalysts in acyl transfer reactions, demonstrating that the oxygen atom of the N-oxide is a more potent nucleophile than the nitrogen of the corresponding pyridine (B92270). acs.org

Furthermore, metal complexes involving pyridine-N-oxide ligands have shown significant catalytic activity. A notable example is the use of a chiral Mn-salen catalyst in conjunction with a long alkyl chain-functionalized pyridine-N-oxide as an additive for the asymmetric epoxidation of alkenes. acs.org This system achieves high yields and enantiomeric excess. Similarly, iridium complexes containing pyridine have been developed for the dearomative hydroboration of pyridines. nsf.gov These examples suggest that metal complexes of this compound could be designed for a variety of homogeneous catalytic transformations, with the thiourea group potentially influencing solubility, stability, or even participating in the catalytic cycle.

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recovery and reusability, bridging the gap between homogeneous and heterogeneous catalysis. The structural features of this compound offer several handles for immobilization.

For example, bis(imino)pyridine iron complexes have been successfully immobilized on silica (B1680970) surfaces for the polymerization of ethylene. lp.edu.ua This suggests that the pyridine ring of the target compound could be similarly anchored. Furthermore, a heterogeneous iridium catalyst supported on sulfated zirconium oxide has been shown to be effective in the hydroboration of pyridines. nsf.gov

The thiourea moiety also presents opportunities for immobilization. Research has demonstrated the synthesis of thiourea derivatives using nickel nanoparticles immobilized on a triazine-aminopyridine-modified metal-organic framework (MOF). nih.gov This approach highlights the potential for attaching this compound to MOFs or other porous supports, creating robust heterogeneous catalysts for various organic transformations.

Organocatalysis, the use of small organic molecules as catalysts, is a rapidly growing field in green chemistry. This compound is particularly interesting in this context due to its bifunctional nature.

The thiourea group is a well-established motif in organocatalysis, acting as a hydrogen-bond donor. wikipedia.org This interaction activates electrophilic substrates through a "partial protonation" mechanism, facilitating a wide range of reactions. wikipedia.orgrsc.org Chiral thiourea derivatives are highly effective catalysts for asymmetric synthesis. rsc.orgrsc.org

Simultaneously, the pyridine-N-oxide portion of the molecule can function as a mild Lewis base. researchgate.net Pyridine-N-oxides catalyze reactions by activating Lewis acidic species, such as organosilicon reagents. researchgate.net The combination of a hydrogen-bond-donating thiourea group and a Lewis basic pyridine-N-oxide in a single molecule could lead to novel bifunctional organocatalysts with unique reactivity and selectivity. Such catalysts could simultaneously activate both the nucleophile and the electrophile in a reaction, a highly sought-after characteristic in asymmetric multicomponent reactions. rsc.org

Materials Science Applications

The ability of the pyridine-N-oxide and thiourea groups to participate in specific non-covalent interactions makes this compound an attractive building block for the design of functional materials.

Supramolecular chemistry relies on non-covalent interactions to construct well-ordered, functional architectures. The pyridine-N-oxide group has been shown to be a key component in the formation of supramolecular metallogels. researchgate.net Specifically, the coordination of pyridine-N-oxides with silver(I) trifluoroacetate (B77799) leads to the formation of robust, free-standing gels, a phenomenon not observed with the corresponding pyridines, highlighting the essential role of the N-O functionality. researchgate.net

The thiourea group is instrumental in the development of self-healing materials. The hydrogen bonding capabilities of the N-H protons and the C=S group of thiourea can form dynamic, reversible networks within a polymer matrix. rsc.orgresearchgate.net These dynamic bonds can break and reform, allowing the material to autonomously repair damage. For instance, elastomers incorporating poly(thiourea-disulfide) have been developed that exhibit self-healing properties at ambient temperatures due to the synergistic effects of disulfide bonds, thiourea bonds, and hydrogen bonds. rsc.org The incorporation of this compound into polymer backbones could therefore impart self-healing characteristics.

Table 1: Performance of Thiourea-Based Self-Healing Polymers

| Polymer System | Healing Condition | Healing Efficiency | Tensile Strength (Healed) | Reference |

| NR-ENR-PTUEG₃ | Ambient Temperature | 85% | 4.1 MPa | rsc.orgresearchgate.net |

| PTUS₈ Elastomer | Ambient Temperature | High | Not Specified | rsc.org |

| PU with Disulfide/H-bonds | 60 °C for 24 h | 90.3% | Up to 46.4 MPa (original) | acs.org |

NR: Natural Rubber, ENR: Epoxidized Natural Rubber, PTUEG: Polyether Thiourea Ethylene Glycol, PTUS: Poly(thiourea-disulfide), PU: Polyurethane.

The electronic properties of both pyridine and thiourea derivatives suggest potential applications in optoelectronics and chemical sensing. Pyridine-containing conjugated polymers have been investigated for their use in light-emitting devices, where the pyridine unit can act as an electron-transporting component. st-andrews.ac.uk Theoretical studies on pyridine-furan, pyridine-pyrrole, and pyridine-thiophene oligomers have explored their structural and optoelectronic properties for potential applications in helical conjugated systems. rsc.orgresearchgate.net

In the realm of sensing, materials functionalized with pyridine or related groups are used to construct electrochemical sensors. For instance, silsesquioxanes functionalized with pyridinium (B92312) groups have been used to create electrodes for various sensing applications. mdpi.com Zirconium-based metal-organic frameworks deposited on graphene have been employed for the electrochemical detection of pyridine and quinoline. researchgate.net

The thiourea moiety is also valuable in sensor design. The ability of thiourea to coordinate with metal ions has been exploited in various sensing platforms. Amino-functionalized graphene oxide composites have been used for the sensitive electrochemical detection of lead ions, where the amino groups play a key role in binding the analyte. mdpi.com Given that this compound contains both a pyridine-N-oxide and an aminocarbothioyl (thiourea) group, it could be incorporated into materials designed for the selective detection of metal ions or other analytes through electrochemical or optical methods.

Surface Functionalization and Thin Film Formation

The unique structural components of this compound suggest its potential as a versatile agent for modifying material surfaces and constructing thin films. The presence of an amine group within the aminocarbothioyl moiety offers a reactive site for covalent attachment to various substrates.

Research Findings on Related Functional Groups:

The strategy of employing amine-containing organic molecules for the surface functionalization of inorganic materials is well-established. mdpi.com This process can enhance the stability and adsorptive capabilities of materials used in applications such as water treatment. mdpi.com The chemical grafting of amines is a favored method due to its cost-effectiveness and environmentally friendly nature. mdpi.com Common amines used for this purpose include 3-aminopropyltriethoxysilane (B1664141) (APTES) and polyethyleneimine (PEI), which can be applied to a variety of inorganic adsorbents. mdpi.com

Furthermore, amidation, the reaction between a carboxylic acid and an amine to form a stable amide bond, is a widely used technique for surface modification. mdpi.com This allows for the introduction of specific functional groups onto a material's surface, tailoring it for diverse applications. mdpi.com For instance, cellulose (B213188) nanocrystals, which possess carboxyl groups, can be functionalized through amidation to alter their surface properties and improve their dispersion in organic solvents. mdpi.com

While direct studies on thin film deposition using this compound are not currently available, the general principles of physical vapor deposition (PVD) techniques like pulsed laser deposition (PLD) are relevant. ornl.gov PLD involves the vaporization of a target material, which then deposits as a thin film on a substrate. ornl.gov The characteristics of the resulting film are highly dependent on the substrate's surface condition, emphasizing the importance of surface preparation and functionalization. mdpi.com

Interactive Data Table: Techniques for Surface Functionalization

| Functionalization Technique | Reactive Groups Involved | Potential Substrates | Key Advantages |

| Amine Grafting | Amine groups, Surface hydroxyls | Inorganic oxides, Graphene oxide | Enhances stability, Improves adsorption |

| Amidation | Carboxyl groups, Amine groups | Cellulose nanocrystals, Polymers | Creates stable covalent bonds, Versatile |

| Physical Vapor Deposition | N/A (Material Deposition) | Various | Precise thickness control, High purity films |

Applications in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and electrolytes due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. Pyridinium-based cations are a common component of ionic liquids.

Research Findings on Pyridinium-Based Ionic Liquids:

The synthesis of pyridinium-based ionic liquids is a well-documented area of research. These ILs can be synthesized through methods such as the metathesis reaction, where the anion of a pyridinium halide is exchanged for another anion, allowing for the fine-tuning of the IL's properties. mdpi.com The choice of both the cation and the anion significantly influences the resulting ionic liquid's characteristics, such as its hydrophobicity and miscibility. mdpi.com

Studies have shown that pyridinium-based ionic liquids can act as effective solvents and catalysts in various chemical reactions. For instance, they have been used to improve the stability and activity of enzymes like Candida rugosa lipase (B570770) in non-aqueous solvent systems. mdpi.com The aromatic nature of the pyridinium ring is thought to help stabilize the enzyme's structure. mdpi.com

Furthermore, the functionalization of pyridinium ionic liquids can lead to task-specific ILs with enhanced properties. By incorporating different functional groups onto the pyridinium ring or the attached alkyl chains, researchers can design ionic liquids for specific applications, such as in drug delivery systems or as compatibilizers in composite materials. researchgate.netmdpi.com